7,9,9-Trimethyldec-6-EN-5-one
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Overview
Description
7,9,9-Trimethyldec-6-EN-5-one is an organic compound with the molecular formula C13H24O. It features a ketone functional group and a double bond, making it a versatile molecule in various chemical reactions. This compound is characterized by its unique structure, which includes multiple methyl groups and a decene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyldec-6-EN-5-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 6-decen-5-one with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic processes. Catalysts such as palladium or platinum are often used to enhance the efficiency of the reaction. The process involves the hydrogenation of a precursor compound, followed by selective methylation to introduce the trimethyl groups.
Chemical Reactions Analysis
Types of Reactions
7,9,9-Trimethyldec-6-EN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
7,9,9-Trimethyldec-6-EN-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7,9,9-Trimethyldec-6-EN-5-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. The double bond allows for interactions with enzymes and other proteins, potentially modulating their function. The compound’s unique structure enables it to participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Decen-5-one: A precursor in the synthesis of 7,9,9-Trimethyldec-6-EN-5-one.
Trimethylcyclohexanone: Another ketone with similar functional groups but a different backbone structure.
Methyl isobutyl ketone: A ketone with a similar methyl group arrangement but a shorter carbon chain.
Uniqueness
This compound stands out due to its combination of a decene backbone and multiple methyl groups, which confer unique chemical and physical properties
Properties
CAS No. |
77373-16-1 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
7,9,9-trimethyldec-6-en-5-one |
InChI |
InChI=1S/C13H24O/c1-6-7-8-12(14)9-11(2)10-13(3,4)5/h9H,6-8,10H2,1-5H3 |
InChI Key |
WWJRDDCCBXPEOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C=C(C)CC(C)(C)C |
Origin of Product |
United States |
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